Boc-val-gly-ome
Overview
Description
Boc-Val-Gly-OMe, also known as tert-butyloxycarbonyl-valine-glycine-methyl ester, is a dipeptide derivative commonly used in peptide synthesis and various biochemical applications. This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, valine (Val), glycine (Gly), and a methyl ester (OMe) group. The Boc group is often used to protect the amino group during peptide synthesis, preventing unwanted side reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Val-Gly-OMe typically involves the following steps:
Protection of Valine: Valine is first protected using the Boc group to form Boc-Valine.
Coupling with Glycine: Boc-Valine is then coupled with glycine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form Boc-Val-Gly.
Esterification: The final step involves the esterification of the carboxyl group of glycine with methanol in the presence of an acid catalyst to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification.
Chemical Reactions Analysis
Types of Reactions: Boc-Val-Gly-OMe undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives at the ester group.
Scientific Research Applications
Boc-Val-Gly-OMe has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential in drug delivery systems and as a prodrug.
Industry: Utilized in the production of peptide-based materials and nanomaterials
Mechanism of Action
The mechanism of action of Boc-Val-Gly-OMe involves its role as a protected dipeptide in peptide synthesis. The Boc group protects the amino group, allowing selective reactions at other functional groups. Upon deprotection, the free amino group can participate in further peptide bond formation. The compound’s molecular targets include enzymes involved in peptide synthesis and degradation pathways .
Comparison with Similar Compounds
Boc-Val-Val-OMe: Another dipeptide derivative with similar protective groups.
Boc-Gly-Gly-OMe: A simpler dipeptide with glycine residues.
Boc-Ala-Val-Gly-OH: A tripeptide with an additional alanine residue.
Uniqueness: Boc-Val-Gly-OMe is unique due to its specific sequence of valine and glycine, which imparts distinct biochemical properties. Its methyl ester group also provides unique reactivity compared to other similar compounds .
Properties
IUPAC Name |
methyl 2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O5/c1-8(2)10(11(17)14-7-9(16)19-6)15-12(18)20-13(3,4)5/h8,10H,7H2,1-6H3,(H,14,17)(H,15,18)/t10-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANHLFUWXEKATOI-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)OC)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC(=O)OC)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901186735 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-L-valylglycine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901186735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51803-69-1 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-L-valylglycine methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51803-69-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-L-valylglycine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901186735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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